molecular formula C14H11ClO3 B572550 2-(4-Chloro-2-methoxyphenyl)benzoic acid CAS No. 1261896-06-3

2-(4-Chloro-2-methoxyphenyl)benzoic acid

Cat. No.: B572550
CAS No.: 1261896-06-3
M. Wt: 262.689
InChI Key: UJXHLFMAPXKPKY-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2-methoxyphenyl)benzoic acid” is an organic compound with the molecular formula ClC6H3(OCH3)CO2H . It is a white to light brown fine crystalline powder . This compound is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl)(2-methoxyphenyl)methanone .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string ClC6H3(OCH3)CO2H . This indicates that the molecule consists of a benzene ring with a chlorine atom and a methoxy group attached, as well as a carboxylic acid group. More detailed structural information, including 3D conformations, can be obtained from specialized databases or software .


Chemical Reactions Analysis

The anion of “this compound” is known to form complexes with Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ . This suggests that the compound can participate in coordination chemistry. The compound is also used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl)(2-methoxyphenyl)methanone .


Physical and Chemical Properties Analysis

“this compound” is a white to light brown fine crystalline powder . It has a molecular weight of 186.59 g/mol . The compound’s melting point is reported to be between 146-148 °C .

Scientific Research Applications

Rearrangement in Molecular Ions

  • Research on the molecular ion of 2-(2′-methoxyphenyl)benzoic acid shows that it loses small fragments like CH3O* and CH3OH from the syn conformation, leading to rearrangement ions. This study provides insight into the behavior of similar compounds under electron impact, relevant for mass spectrometry studies (Gillis & Porter, 1990).

Key Intermediate in Therapeutic Manufacturing

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a close derivative, is a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy. The scalable production process of this compound from dimethyl terephthalate highlights its importance in pharmaceutical synthesis (Zhang et al., 2022).

Doping of Polyaniline

  • Benzoic acids, including substituted types like 2-methoxybenzoic acid, have been used as dopants for polyaniline. These dopants impact the properties like conductivity of the resulting polyaniline salts, which are important for advanced material applications (Amarnath & Palaniappan, 2005).

Use in Synthesis of Antibacterial Compounds

  • Novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles have been synthesized using substituted-benzoic acid derivatives. These compounds have shown significant antibacterial activity, indicating the potential of such derivatives in developing new antibacterial drugs (Rai et al., 2009).

Photodecomposition Studies

  • Research on chlorobenzoic acids, which are structurally related to 2-(4-Chloro-2-methoxyphenyl)benzoic acid, has shown that UV irradiation leads to the replacement of chlorine by hydroxyl and hydrogen. This kind of study is crucial for understanding the environmental behavior and degradation of such compounds (Crosby & Leitis, 1969).

Antioxidant, Anti-inflammatory, and Gastroprotector Activities

  • Derivatives like trans-anethole, which contain methoxyphenyl groups, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and gastroprotector activities. This highlights the potential of such derivatives in therapeutic applications (Freire et al., 2005).

Properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-13-8-9(15)6-7-11(13)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXHLFMAPXKPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683340
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-06-3
Record name 4'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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